molecular formula C5H7N3O B011582 5-Methyl-2-pyrazinamine 4-oxide CAS No. 103965-77-1

5-Methyl-2-pyrazinamine 4-oxide

Cat. No.: B011582
CAS No.: 103965-77-1
M. Wt: 125.13 g/mol
InChI Key: XUTIPSSPVHXNDW-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties 5-Methyl-2-pyrazinamine 4-oxide (CAS: 51037-30-0), also known as Acipimox, is a pyrazine derivative featuring a methyl group at position 5, an amine at position 2, and an N-oxide group at position 4 (Figure 1). Its IUPAC name is 5-methylpyrazine-2-carboxylic acid 4-oxide, with the carboxylic acid group contributing to its pharmacological activity as a lipid-lowering agent .

Synthesis and Applications
Acipimox is synthesized via ligand-metal coordination strategies, as demonstrated by Xing et al., where 5-methylpyrazine-2-carboxylic acid 4-oxide (Acipimox ligand) reacts with Co(II) or Zn(II) to form stable coordination compounds . This compound is clinically used to treat hyperlipidemia by inhibiting lipolysis and reducing plasma free fatty acids .

Properties

CAS No.

103965-77-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-amine

InChI

InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7)

InChI Key

XUTIPSSPVHXNDW-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=[N+]1[O-])N

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])N

Synonyms

Pyrazinamine, 5-methyl-, 4-oxide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Non-N-Oxide Analog: 5-Methyl-2-Pyrazinecarboxylic Acid

Property 5-Methyl-2-pyrazinamine 4-Oxide 5-Methyl-2-Pyrazinecarboxylic Acid
N-Oxide Group Present (Position 4) Absent
Key Functional Groups Carboxylic acid, N-oxide, amine Carboxylic acid, amine
Metal Coordination Forms stable complexes with Co(II)/Zn(II) Lacks N-oxide-driven coordination
Pharmacological Role Lipid-lowering agent Intermediate in coordination chemistry

Key Differences :

  • The absence of the N-oxide group in 5-methyl-2-pyrazinecarboxylic acid eliminates its ability to form chelated metal complexes, limiting its use to synthetic intermediates rather than bioactive agents .
  • The N-oxide group in Acipimox enhances polarity and solubility, critical for its pharmacokinetic profile .

2-Benzyloxy-6-Hydroxymethyl-3-Isobutyl-5-Methoxypyrazine 4-Oxide

Property This compound 2-Benzyloxy-6-Hydroxymethyl-3-Isobutyl-5-Methoxypyrazine 4-Oxide
Substituents Methyl, amine, N-oxide Benzyloxy, hydroxymethyl, isobutyl, methoxy, N-oxide
Synthesis Complexity Single-step metal coordination Multi-step (e.g., 3-step from 5b intermediate)
Application Direct therapeutic agent Key intermediate for OPC-15161 (superoxide anion inhibitor)

Key Differences :

  • The additional substituents (benzyloxy, isobutyl) in the latter compound increase steric bulk, reducing metabolic stability but enabling tailored reactivity for drug intermediates .

3-Amino-6-(Chloromethyl)-2-Pyrazinecarbonitrile 4-Oxide

Property This compound 3-Amino-6-(Chloromethyl)-2-Pyrazinecarbonitrile 4-Oxide
Functional Groups Carboxylic acid, amine, N-oxide Chloromethyl, cyano, amine, N-oxide
Reactivity Limited to acid-base interactions High (chloromethyl and cyano groups enable nucleophilic substitution)
Use Therapeutic agent Synthetic intermediate for heterocyclic chemistry

Key Differences :

  • The chloromethyl and cyano groups in the latter compound provide reactive sites for further derivatization, unlike the metabolically stable carboxylic acid in Acipimox .

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